1-{4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one
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Overview
Description
1-{4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a nitrophenyl group, and a piperazine moiety
Preparation Methods
The synthesis of 1-{4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where piperazine acts as a nucleophile.
Formation of the carbonothioyl group: This step may involve the use of thiocarbonyl reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Scientific Research Applications
1-{4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 1-{4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the piperazine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds to 1-{4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one include:
1-(4-(5-(4-Nitrophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone: Lacks the chloro substituent, which may affect its reactivity and binding properties.
1-(4-(5-(4-Chloro-2-nitrophenyl)furan-2-carbonyl)piperazin-1-yl)ethanone: Contains a carbonyl group instead of a carbonothioyl group, influencing its chemical stability and reactivity.
1-(4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)piperazin-1-yl)ethanone: Lacks the carbonothioyl group, which may alter its electronic properties and interactions with molecular targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-[4-[5-(4-chloro-2-nitrophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11(22)19-6-8-20(9-7-19)17(26)16-5-4-15(25-16)13-3-2-12(18)10-14(13)21(23)24/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEWIFVIPGJNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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